An In-depth Technical Guide on the Structure and Chemical Properties of trans-2,3-Methyltetracos-2-enoyl-CoA
An In-depth Technical Guide on the Structure and Chemical Properties of trans-2,3-Methyltetracos-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trans-2,3-methyltetracos-2-enoyl-CoA, a complex, long-chain fatty acyl-CoA. Due to the limited direct research on this specific molecule, this guide extrapolates its structure, chemical properties, and potential metabolic pathways from closely related compounds and established biochemical principles. Detailed experimental protocols for the analysis and synthesis of similar long-chain acyl-CoA esters are presented, alongside visualizations of its structure and relevant metabolic pathways to aid in research and drug development applications.
Introduction
trans-2,3-Methyltetracos-2-enoyl-CoA is a very long-chain fatty acyl-CoA derivative. Its structure includes a 24-carbon chain (tetracosanoyl), a trans double bond at the C2-C3 position, and a methyl group at the C3 position, all attached to a coenzyme A molecule. This unique combination of features suggests its potential involvement in specific metabolic pathways, possibly related to the metabolism of branched-chain fatty acids. This guide aims to provide a detailed understanding of its structure, predicted chemical properties, and relevant experimental methodologies.
Structure and Chemical Properties
The precise structure of trans-2,3-methyltetracos-2-enoyl-CoA is deduced from its name. The "tetracos-" prefix indicates a 24-carbon acyl chain. The "trans-2-enoyl" specifies a double bond in the trans configuration between the second and third carbon atoms of the acyl chain. The "3-methyl" indicates a methyl group attached to the third carbon. This entire acyl group is linked to coenzyme A via a thioester bond.
Predicted Chemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C46H82N7O17P3S | Calculated |
| Molecular Weight | 1130.17 g/mol | Calculated |
| Monoisotopic Mass | 1129.4756 g/mol | Calculated |
| Physical State | Predicted to be a waxy solid at room temperature. | Based on similar long-chain lipids. |
| Solubility | Expected to be sparingly soluble in water and more soluble in organic solvents. | Typical for long-chain acyl-CoAs. |
| Stability | The thioester bond is susceptible to hydrolysis, especially at extreme pH. | General property of thioesters. |
Structural Diagram
Caption: General chemical structure of trans-2,3-methyltetracos-2-enoyl-CoA.
Potential Metabolic Pathways
Due to the 3-methyl branch, trans-2,3-methyltetracos-2-enoyl-CoA cannot be directly metabolized through the standard beta-oxidation pathway. Instead, it is likely to undergo alpha-oxidation, a process that removes a single carbon from the carboxyl end of the fatty acid. This pathway is crucial for the metabolism of 3-methyl-branched fatty acids like phytanic acid.
Alpha-Oxidation Pathway for 3-Methyl-Branched Fatty Acyl-CoAs
The metabolism of 3-methyl-branched fatty acyl-CoAs typically occurs in peroxisomes and involves a series of enzymatic steps to bypass the methyl-blocked beta-carbon.
Caption: The alpha-oxidation pathway for 3-methyl-branched fatty acyl-CoAs.[1]
Experimental Protocols
Analysis of Long-Chain Acyl-CoA Esters by HPLC
This method is suitable for the quantification of individual acyl-CoA species in biological samples.
Workflow Diagram:
Caption: Workflow for the analysis of long-chain acyl-CoA esters by HPLC.
Detailed Protocol:
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Sample Preparation: Freeze-clamp tissue samples and homogenize in a suitable buffer.
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Extraction: Extract the acyl-CoA esters using a mixture of isopropanol (B130326) and acetonitrile (B52724).
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Purification: Use a C18 solid-phase extraction (SPE) cartridge to remove interfering substances.
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HPLC Analysis:
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of acetonitrile in a potassium phosphate (B84403) buffer.
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Detection: UV detection at 254 nm.
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Quantification: Use external standards of known acyl-CoA esters to create a calibration curve for quantification.
Chemo-enzymatic Synthesis of Acyl-CoA Esters
This protocol describes a general method for the synthesis of various acyl-CoA esters, which can be adapted for trans-2,3-methyltetracos-2-enoyl-CoA.
Workflow Diagram:
Caption: General workflow for the chemo-enzymatic synthesis of acyl-CoA esters.
Detailed Protocol:
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Activation of the Fatty Acid: The corresponding free fatty acid (trans-2,3-methyltetracos-2-enoic acid) is activated. This can be achieved by converting it to an N-hydroxysuccinimide (NHS) ester or by using a coupling reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI).
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Thioesterification: The activated fatty acid is then reacted with the free thiol group of coenzyme A in a suitable buffer (e.g., bicarbonate buffer) to form the thioester bond.
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Purification: The resulting trans-2,3-methyltetracos-2-enoyl-CoA is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).
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Isolation: The purified product is collected and lyophilized to obtain a stable powder.
Conclusion
trans-2,3-Methyltetracos-2-enoyl-CoA represents a structurally unique very long-chain fatty acyl-CoA. While direct experimental data is scarce, its structure suggests a role in the metabolism of 3-methyl-branched fatty acids, likely proceeding through the alpha-oxidation pathway. The experimental protocols detailed in this guide provide a framework for the future investigation of this and other similar complex lipids. Further research into the specific enzymes that interact with this molecule and its potential role in cellular signaling and disease is warranted.
